Comprehensive NMR Spectroscopic Analysis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine
Comprehensive NMR Spectroscopic Analysis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine
Executive Summary
The compound 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (CAS: 1450660-64-6) is a highly versatile, azetidine-derived building block that has garnered significant attention in contemporary medicinal chemistry[1]. The incorporation of the strained four-membered azetidine ring offers unique conformational rigidity, improved metabolic stability, and altered physicochemical properties compared to acyclic or larger macrocyclic amines[2][3].
For drug development professionals and synthetic chemists, the precise structural characterization of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine. By detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating acquisition protocol, this guide ensures absolute confidence in structural verification.
Structural Analysis & Pharmacological Relevance
The molecular architecture of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (Molecular Formula: C 6 H 14 N 2 O 2 S; MW: 178.25 g/mol ) consists of three critical domains:
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The Azetidine Core: A four-membered nitrogenous heterocycle characterized by significant angle strain (~90°), which alters the hybridization of the ring carbons, increasing the s-character of the C-H bonds[3].
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The Methylsulfonyl Group (-SO 2 CH 3 ): Attached to the azetidine nitrogen (N1), this strongly electron-withdrawing group drastically deshields the adjacent ring protons via inductive effects and provides a rigid vector for hydrogen bonding in biological targets[1][4].
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The Ethanamine Side Chain (-CH(NH 2 )CH 3 ): Located at the C3 position of the azetidine ring, this group introduces a primary amine handle and a chiral center. The presence of this stereocenter breaks the symmetry of the molecule, rendering the protons on the C2 and C4 carbons diastereotopic[5].
Synthetic Workflow & Sample Preparation
To ensure the integrity of the NMR data, the sample must be synthesized, purified, and prepared using a rigorously controlled, self-validating protocol.
Step-by-Step Methodology: Synthesis & Preparation
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Core Functionalization: Begin with a protected azetidine-3-carbonitrile derivative. Subject the nitrile to Grignard addition (using methylmagnesium bromide) followed by imine reduction (using sodium borohydride) to install the ethanamine side chain[2].
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Deprotection: Remove the nitrogen protecting group (e.g., Boc) using a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature.
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N-Sulfonylation: Dissolve the intermediate in anhydrous DCM. Cool to 0 °C and add 1.5 equivalents of triethylamine (Et 3 N). Dropwise, add 1.1 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours to yield the target sulfonamide[4].
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Purification: Isolate the product via reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.
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NMR Sample Preparation (Self-Validating): Accurately weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard to calibrate the chemical shift scale exactly to δ 0.00 ppm.
Fig 1. Synthetic workflow for 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine.
1 H NMR Spectroscopic Analysis
Mechanistic Causality of Chemical Shifts
The 1 H NMR spectrum of this compound is defined by the interplay of ring strain, electronegativity, and stereochemistry:
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Deshielding by the Sulfonyl Group: The inductive pull of the -SO 2 CH 3 group significantly deshields the protons on C2 and C4 of the azetidine ring, pushing their resonance frequencies downfield to the 3.80–4.10 ppm range[6][7]. The methyl protons of the sulfonyl group itself appear as a sharp singlet around 2.88 ppm.
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Diastereotopicity: Because the C3 carbon is attached to a chiral center (-CH(NH 2 )CH 3 ), the azetidine ring lacks a plane of symmetry. Consequently, the two protons on C2 (and similarly on C4) are magnetically non-equivalent (diastereotopic)[5]. They exhibit complex multiplet splitting due to geminal coupling ( 2J ) with each other and vicinal coupling ( 3J ) with the C3 proton.
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Aliphatic Shielding: The methyl group of the ethanamine chain is relatively shielded, appearing as a doublet near 1.08 ppm, split by the adjacent methine proton.
Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 1.08 | Doublet (d) | 3H | 6.5 | -CH(NH 2 )CH 3 |
| 1.45 | Broad Singlet (br s) | 2H | - | -NH 2 (D 2 O exchangeable) |
| 2.65 | Multiplet (m) | 1H | - | Azetidine C3-H |
| 2.88 | Singlet (s) | 3H | - | -SO 2 CH 3 |
| 2.95 | Doublet of Quartets (dq) | 1H | 6.5, 6.5 | -CH (NH 2 )CH 3 |
| 3.85 | Multiplet (m) | 2H | - | Azetidine C2-H , C4-H (Diastereotopic set A) |
| 4.02 | Multiplet (m) | 2H | - | Azetidine C2-H , C4-H (Diastereotopic set B) |
13 C NMR Spectroscopic Analysis
Mechanistic Causality of Chemical Shifts
The 13 C NMR spectrum provides a clear map of the carbon framework. The hybridization changes induced by the ~90° bond angles of the azetidine ring cause the C2 and C4 carbons to resonate further downfield than typical unstrained cyclic amines, typically landing in the 52–54 ppm range[5][7]. Furthermore, the chiral center at the ethanamine group induces a slight magnetic non-equivalence between the C2 and C4 carbons, often resolving them into two distinct, closely spaced peaks.
Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 22.5 | CH 3 | -CH(NH 2 )CH 3 |
| 32.4 | CH | Azetidine C3 |
| 34.8 | CH 3 | -SO 2 CH 3 |
| 49.2 | CH | -CH (NH 2 )CH 3 |
| 52.8 | CH 2 | Azetidine C2 or C4 (Diastereotopic) |
| 53.1 | CH 2 | Azetidine C4 or C2 (Diastereotopic) |
2D NMR Strategies for Unambiguous Assignment & Validation
To establish a self-validating analytical system, 1D NMR data must be corroborated using 2D NMR techniques. This ensures that the proposed structure is not merely consistent with the data, but unambiguously proven.
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COSY (Correlation Spectroscopy): Utilized to map the continuous spin system of the ethanamine side chain (correlating the 1.08 ppm methyl doublet to the 2.95 ppm methine multiplet) and the azetidine ring (correlating the C3 proton at 2.65 ppm to the diastereotopic C2/C4 protons at 3.85 and 4.02 ppm).
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HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to their respective carbons. Crucially, it will show that the two distinct proton multiplets at 3.85 and 4.02 ppm correlate to the carbon signals at 52.8 and 53.1 ppm, confirming their identity as the diastereotopic CH 2 groups of the azetidine ring.
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HMBC (Heteronuclear Multiple Bond Correlation): Validates the connectivity of the functional groups. A strong 3J correlation from the methylsulfonyl protons (2.88 ppm) to the azetidine C2 and C4 carbons (52.8, 53.1 ppm) definitively proves the N-sulfonylation regiochemistry.
Fig 2. Self-validating NMR acquisition and processing protocol.
Conclusion
The structural validation of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine requires a deep understanding of the physical chemistry governing its NMR behavior. The electron-withdrawing nature of the methylsulfonyl group, combined with the ring strain of the azetidine core and the diastereotopicity induced by the chiral ethanamine side chain, creates a distinct and highly specific spectral fingerprint. By adhering to the rigorous sample preparation and 2D NMR validation protocols outlined in this guide, researchers can ensure absolute structural integrity in their drug development and synthetic workflows.
Sources
- 1. evitachem.com [evitachem.com]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. acgpubs.org [acgpubs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
